Viroallosecurinine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

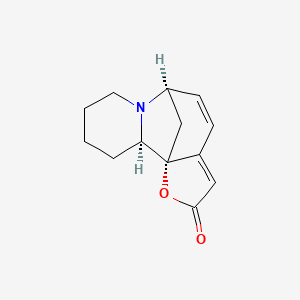

La viroallosecurinina es un alcaloide bioactivo conocido por su compleja estructura y sus significativas actividades biológicas. Es un derivado de la securinina, un alcaloide indolizidínico, y se caracteriza por su singular estructura espirocíclica.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de la viroallosecurinina implica varios pasos, comenzando por la menisdaurilida. Un método notable incluye una reacción de Mannich viníloga como transformación clave. Esta ruta de síntesis diastereoselectiva se ha reportado para producir viroallosecurinina en formas ópticamente activas . Otra estrategia sintética eficiente implica el uso de metatésis de cierre de anillo en tándem (RCM) del enino .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de viroallosecurinina no están ampliamente documentados, las estrategias sintéticas desarrolladas en entornos de laboratorio proporcionan una base para una posible ampliación a escala industrial. El uso de reacciones robustas y eficientes como la RCM sugiere que la producción industrial podría ser factible con una mayor optimización.

Análisis De Reacciones Químicas

Tipos de reacciones: La viroallosecurinina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula, lo que potencialmente aumenta su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Los reactivos como los haluros de alquilo y los nucleófilos se emplean en diversas condiciones para lograr reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas de viroallosecurinina con propiedades biológicas alteradas .

4. Aplicaciones en la investigación científica

La viroallosecurinina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como compuesto modelo para estudiar la síntesis compleja de alcaloides y los mecanismos de reacción.

Biología: Sus propiedades citotóxicas la convierten en una herramienta valiosa para investigar las respuestas celulares a la exposición a alcaloides.

Aplicaciones Científicas De Investigación

Viroallosecurinine has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: Its cytotoxic properties make it a valuable tool for investigating cellular responses to alkaloid exposure.

Mecanismo De Acción

El mecanismo de acción de la viroallosecurinina implica varios objetivos y vías moleculares:

Comparación Con Compuestos Similares

La viroallosecurinina forma parte de la familia de alcaloides de la securinina, que incluye varios compuestos estructuralmente relacionados:

Securinina: Conocida por sus propiedades neuroprotectoras y antitumorales.

Allosecurinina: Otro derivado con actividades biológicas similares.

Virosina A: Presenta un núcleo de azabiciclo[2.2.2]octano y exhibe potentes bioactividades.

Singularidad: La viroallosecurinina destaca por su singular estructura espirocíclica y sus potentes propiedades antibacterianas y citotóxicas. Su estructura y actividades biológicas distintivas la convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

Viroallosecurinine is a naturally occurring alkaloid derived from the Securinega genus, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is structurally related to securinine, characterized by a complex indolizidine skeleton. The specific structural features contribute to its biological activity and pharmacological potential. The compound's molecular formula is C₁₃H₁₅N₃O, and it possesses a molecular weight of approximately 229.28 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted that this compound demonstrated a minimum inhibitory concentration (MIC) of less than 1 µg/mL against several bacterial strains, categorizing it as a very strong antibacterial agent . The spectrum of activity includes:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Inhibits growth in Candida species and filamentous fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 1 | Very Strong |

| Streptococcus pneumoniae | < 1 | Very Strong |

| Escherichia coli | < 1 | Very Strong |

| Pseudomonas aeruginosa | < 1 | Very Strong |

| Candida albicans | < 1 | Very Strong |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of the PI3K/AKT/mTOR signaling pathway : This pathway is crucial for cell survival and proliferation; its downregulation leads to increased apoptosis in cancer cells .

- Activation of oxidative stress pathways : this compound generates reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and subsequent cell death.

- Inhibition of protein disulfide isomerase (PDI) : This inhibition disrupts cancer cell growth by affecting protein folding and stability .

Case Study: HL60 Cell Line

In a detailed study on the HL60 human leukemia cell line, this compound exhibited significant cytotoxic effects. The compound was shown to reduce cell viability significantly at concentrations as low as 1 µM, with a notable percentage of growth inhibition observed (up to 80%) compared to untreated controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : Induces apoptosis via mitochondrial pathways and ROS generation.

- Cell Cycle Arrest : Alters the progression of the cell cycle in cancer cells, leading to growth inhibition.

- Targeting Signaling Pathways : Modulates key signaling pathways involved in cancer progression.

Propiedades

Fórmula molecular |

C13H15NO2 |

|---|---|

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

(1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m0/s1 |

Clave InChI |

SWZMSZQQJRKFBP-DMDPSCGWSA-N |

SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

SMILES isomérico |

C1CCN2[C@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4 |

SMILES canónico |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Sinónimos |

viro-securinine viroallosecurinine virosecurinine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.